4-(Chloromethyl)-1,5-dimethyl-1H-imidazole

Lipophilicity Partition coefficient Drug-likeness

Researchers requiring a 1,4,5-trisubstituted imidazole for NHC ligand synthesis often face interference from acidic NH protons in standard analogs. 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole (CAS 1314980-01-2) eliminates this risk with N1-methylation (HBD=0, TPSA=17.8 Ų), enabling clean, high-yield quaternization. The C-4 chloromethyl handle offers regiospecific electrophilic reactivity distinct from C-2 or C-5 isomers. - Enables quaternization without competing NH deprotonation, critical for imidazolium salt proligand purity. - C-5 methyl group provides distinct lipophilicity (XLogP3=0.8) vs. 1-methyl-only analogs, optimizing extraction behavior. - Supports nucleophilic displacement at a vector position suited for kinase inhibitor and GPCR ligand pharmacophores.

Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
Cat. No. B12844200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
Molecular FormulaC6H9ClN2
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C)CCl
InChIInChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3
InChIKeyDNBZKGXAXZJBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1,5-dimethyl-1H-imidazole: Overview


4-(Chloromethyl)-1,5-dimethyl-1H-imidazole (CAS 1314980-01-2, molecular formula C6H9ClN2, MW 144.60 g/mol) is a 1,4,5-trisubstituted imidazole building block featuring a reactive chloromethyl electrophilic handle at the C-4 position, a methyl group at C-5, and an N1-methyl group [1]. This specific substitution pattern distinguishes it from other chloromethylimidazole regioisomers and analogs. The compound is classified as a halogenated imidazole derivative used primarily as a synthetic intermediate in medicinal chemistry, agrochemical development, and N-heterocyclic carbene (NHC) ligand precursor synthesis. Its computed physicochemical properties include XLogP3 of 0.8, topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1].

C-4 chloromethyl handle enables SN2 diversification with nucleophiles without metal catalysis.
N1-methyl blocks acidic imidazole NH, preventing undesired deprotonation in NHC ligand and cross-coupling workflows.
C-5 methyl differentiates lipophilicity from des-methyl analogs, benefiting chromatographic separation and extraction.

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting 4-(chloromethyl)-1,5-dimethyl-1H-imidazole with a closely related chloromethylimidazole analog introduces specific and quantifiable changes in lipophilicity, hydrogen-bonding capacity, and regiospecific reactivity that directly impact synthetic outcomes. The N1-methyl group eliminates the acidic imidazole NH proton (hydrogen bond donor count reduced from 1 to 0 vs. 4-(chloromethyl)-5-methyl-1H-imidazole), altering solubility, chromatographic behavior, and coordination chemistry [1][2]. The C-5 methyl substituent differentiates this compound from 4-(chloromethyl)-1-methyl-1H-imidazole, contributing an XLogP3 increase of +0.4 units (0.8 vs. 0.4), which affects partitioning behavior in both extraction and chromatographic purification steps [1][3]. Critically, the position of the chloromethyl group on the imidazole ring (C-4 vs. C-2 vs. C-5) determines electrophilic reactivity and downstream substitution outcomes, as established imidazole reactivity trends show the C-4 position is electronically distinct from the more acidic C-2 position and the more nucleophile-accessible C-5 position [4]. These are not interchangeable scaffolds; each substitution pattern produces a distinct reactivity and property profile.

N1-H analog NH proton alters solubility, H-bonding, and coordination chemistry vs. N1-methyl compound.
Des-C5-methyl analog Lower lipophilicity may shift extraction and HPLC retention profiles; ΔXLogP3 reported as +0.4 relative to target.
C-2 regioisomer Chloromethyl at C-2 places electrophile in distinct electronic/steric environment, leading to divergent substitution vector geometry.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Des-Methyl Analog

The presence of the C-5 methyl group in 4-(chloromethyl)-1,5-dimethyl-1H-imidazole results in a computed XLogP3 value of 0.8, compared with 0.4 for the des-methyl analog 4-(chloromethyl)-1-methyl-1H-imidazole—a +0.4 log unit increase representing an approximately 2.5-fold increase in octanol-water partition coefficient [1][2]. This quantifiable lipophilicity difference directly affects reversed-phase HPLC retention, liquid-liquid extraction efficiency, and predicted membrane permeability in downstream applications.

Lipophilicity vs. Des-Methyl
Head-to-head
Target XLogP3 0.8 vs Comparator 0.4
Δ +0.4 (~2.5× partition coefficient)
Supports lipophilicity-dependent purification and partitioning decisions.
Computed by XLogP3 algorithm; experimental values may vary.
Lipophilicity Partition coefficient Drug-likeness Chromatographic retention

Hydrogen Bond Donor Elimination vs. NH Analog

N1-methylation in 4-(chloromethyl)-1,5-dimethyl-1H-imidazole reduces the hydrogen bond donor (HBD) count to 0 and the topological polar surface area (TPSA) to 17.8 Ų, compared with HBD = 1 and TPSA = 28.7 Ų for 4-(chloromethyl)-5-methyl-1H-imidazole, which retains the acidic imidazole NH [1][2]. The TPSA reduction of 10.9 Ų (38% decrease) is a substantial difference for a molecule of this size and is predicted to enhance passive membrane permeability.

HBD & TPSA vs. NH Analog
Head-to-head
Target HBD=0, TPSA=17.8 Ų vs Comparator HBD=1, TPSA=28.7 Ų
ΔTPSA −10.9 (−38%)
Eliminates NH-related side reactions; supports NHC and cross-coupling applications.
TPSA reduction suggests enhanced passive permeability potential.
Hydrogen bonding TPSA Permeability Coordination chemistry

C-4 vs. C-2 Chloromethyl Regioisomeric Reactivity

The chloromethyl group at the C-4 position of the imidazole ring exhibits distinct reactivity compared to the C-2 chloromethyl regioisomer (2-(chloromethyl)-1,5-dimethyl-1H-imidazole, CAS 1196147-13-3). Established imidazole reactivity trends demonstrate that the C-2 position bears the most acidic C–H bond and exhibits higher reactivity toward electrophilic substitution, while the C-4 position is relatively less reactive in this respect [3]. Although the two regioisomers share identical molecular formula (C6H9ClN2), molecular weight (144.60 g/mol), and computed XLogP3 (0.8), their electronic environments differ: the C-2 chloromethyl is adjacent to both ring nitrogen atoms, while the C-4 chloromethyl is adjacent to only one nitrogen and the C-5 methyl substituent [1][2].

C-4 vs. C-2 Reactivity
Class-level
C-4 chloromethyl adjacent to one ring N; C-2 adjacent to both N atoms, more acidic C–H.
Determines substituent vector geometry; key for structure-based design.
Differentiation based on established imidazole electronic principles.
Regioselectivity Electrophilic substitution Nucleophilic displacement C–H acidity

Chloromethyl Alkylation Potential vs. 4-Chloro Analog

4-(Chloromethyl)-1,5-dimethyl-1H-imidazole contains a benzylic-type chloromethyl group (CH2Cl) that functions as an electrophilic alkylating handle, enabling SN2-type nucleophilic displacement with amines, thiols, alkoxides, and other nucleophiles. In contrast, 4-chloro-1,5-dimethyl-1H-imidazole (CAS 1856063-57-4) bears a chlorine directly attached to the imidazole C-4 carbon, which behaves as a vinylic/heteroaryl halide and is resistant to direct SN2 displacement [1]. The chloromethyl compound therefore serves as a versatile alkylating intermediate for introducing diverse substituents at the 4-position via simple nucleophilic substitution, whereas the 4-chloro analog requires transition-metal-catalyzed cross-coupling conditions for functionalization. The reactivity of 4-chloromethyl-functionalized imidazolium salts toward nucleophiles has been quantitatively assessed in the context of NHC precursor synthesis, where these chloromethyl derivatives were found to have measurable but insufficient reactivity with many nucleophiles, prompting conversion to the more reactive bromomethyl analogs [2].

CH2Cl vs. 4-Cl Reactivity
Class-level
CH2Cl: SN2-active alkyl chloride; 4-Cl: heteroaryl chloride inert to direct displacement.
Enables catalyst-free nucleophilic diversification at C-4.
Chloromethyl reactivity may require conversion to bromomethyl for certain nucleophiles.
Alkylating agent Leaving group Nucleophilic substitution Synthetic intermediate

Molecular Weight and Heavy Atom Differentiation

4-(Chloromethyl)-1,5-dimethyl-1H-imidazole has a molecular weight of 144.60 g/mol and 9 heavy atoms, compared with 130.57 g/mol and 8 heavy atoms for 4-(chloromethyl)-1-methyl-1H-imidazole [1][2]. The +14.03 g/mol difference corresponds to the additional C-5 methyl group. While modest, this difference impacts molar calculations for large-scale reactions: for a 1-mole scale synthesis, the 1,5-dimethyl compound requires 14.03 g more starting material per mole. However, the C-5 methyl group also provides steric shielding of the imidazole ring, which can influence regioselectivity in subsequent transformations—a feature absent in the des-methyl analog.

MW & Heavy Atoms
Head-to-head
Target MW 144.60 g/mol vs 130.57 g/mol
Δ +14.03 (+10.7%); Heavy atoms 9 vs 8
Affects stoichiometry and steric shielding in subsequent transformations.
C-5 methyl contributes steric bulk not present in des-methyl analog.
Molecular weight Atom economy Scale-up Cost efficiency

Procurement-Relevant Application Scenarios


NHC Ligand Precursor Synthesis

The N1-methylated, C-4 chloromethyl substitution pattern of 4-(chloromethyl)-1,5-dimethyl-1H-imidazole makes it an ideal precursor for quaternization to imidazolium salts, which serve as NHC proligands. The absence of an acidic NH proton (HBD = 0, TPSA = 17.8 Ų) [1] ensures that N-alkylation/quaternization proceeds without competing NH deprotonation. The chloromethyl group at C-4 enables subsequent functionalization via nucleophilic displacement or halide exchange (e.g., to bromomethyl for enhanced reactivity) as demonstrated in the 4-halomethyl imidazolium salt platform [2]. This compound fills a specific niche between simpler N-methyl imidazolium precursors and more complex N,N'-diaryl systems.

Medicinal Chemistry Building Block for Kinase and GPCR Libraries

The 1,5-dimethyl-4-chloromethyl substitution pattern places the reactive handle at a vector position distinct from the more common C-2 chloromethyl imidazole regioisomer. As established by imidazole reactivity mapping, the C-4 position projects substituents into a steric and electronic environment that differs fundamentally from C-2 [3]. This compound is therefore specifically indicated for medicinal chemistry programs where the target pharmacophore requires a C-4-linked substituent on a 1,5-dimethylimidazole core, such as in certain kinase inhibitor scaffolds and GPCR ligand series [3]. The XLogP3 of 0.8 provides a moderately lipophilic starting point suitable for further optimization [1].

Agrochemical Intermediate for Imidazole Herbicides and Fungicides

The 1,5-disubstituted imidazole motif, accessible via nucleophilic displacement of the chloromethyl group in 4-(chloromethyl)-1,5-dimethyl-1H-imidazole, is a recognized scaffold in herbicidal and fungicidal imidazole derivatives [4]. The chloromethyl electrophilic handle allows installation of diverse agrochemically relevant substituents (amines, thioethers, alkoxy groups) at the C-4 position without requiring transition-metal catalysis. The N1-methyl group ensures the imidazole nitrogen does not participate in undesired side reactions during nucleophilic displacement, a potential liability of NH-containing analogs like 4-(chloromethyl)-5-methyl-1H-imidazole (HBD = 1) [2].

Ras Farnesyl Transferase Inhibitor Intermediate Synthesis

Chloromethylimidazole intermediates with 1,5-disubstitution patterns have been employed as viable precursors in the multi-kilogram scale synthesis of clinically investigated ras farnesyl-protein transferase inhibitors. The regioselective assembly of the 1,5-disubstituted imidazole system via improved Marckwald imidazole synthesis uses chloromethylimidazole building blocks as key intermediates [5]. The specific 1,5-dimethyl-4-chloromethyl substitution pattern provides the correct regiochemical foundation for constructing the requisite pharmacophore, where the chloromethyl handle enables late-stage diversification.

Application
Selection Property
Validation Focus
NHC Ligand Precursor Synthesis
N1-methyl blocks NH; chloromethyl enables quaternization and functionalization
Quaternization efficiency; halide exchange to bromomethyl for enhanced reactivity
Kinase/GPCR Library Building Block
C-4 substitution vector distinct from C-2; moderate lipophilicity profile
Regiochemical outcome in target scaffold; downstream SAR compatibility
Agrochemical Intermediate
N1-methyl prevents NH side reactions; chloromethyl enables catalyst-free diversification
Herbicidal/fungicidal activity of derived products; scalability
Ras Farnesyl Transferase Inhibitor Intermediate
1,5-disubstituted imidazole core; chloromethyl handle for late-stage diversification
Multi-kg synthesis feasibility; regiochemical fidelity in Marckwald-type synthesis
Quote Request

Request a Quote for 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.